molecular formula C12H18N2O2 B13403696 2-Amino-5-[butyl(methyl)amino]benzoic acid

2-Amino-5-[butyl(methyl)amino]benzoic acid

Cat. No.: B13403696
M. Wt: 222.28 g/mol
InChI Key: GCMKCGJFTUDLKC-UHFFFAOYSA-N
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Description

2-Amino-5-[butyl(methyl)amino]benzoic acid is a substituted benzoic acid derivative of interest in chemical and pharmaceutical research. With the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol, it serves as a versatile building block for synthesizing more complex molecules . Its structure features both an aromatic amine and a tertiary alkylamine, providing two distinct sites for chemical modification and interaction. The compound's calculated LogP of 0.88 suggests moderate lipophilicity, while a polar surface area of 67 Ų indicates its potential hydrogen-bonding capacity. These physicochemical properties are valuable for researchers, particularly in medicinal chemistry for exploring structure-activity relationships and in material science as a precursor for specialized polymers. Available with a purity of 95% , this product is intended for research applications in laboratory settings only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

2-amino-5-[butyl(methyl)amino]benzoic acid

InChI

InChI=1S/C12H18N2O2/c1-3-4-7-14(2)9-5-6-11(13)10(8-9)12(15)16/h5-6,8H,3-4,7,13H2,1-2H3,(H,15,16)

InChI Key

GCMKCGJFTUDLKC-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C1=CC(=C(C=C1)N)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Amino 5 Butyl Methyl Amino Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for the Construction of the 2-Amino-5-[butyl(methyl)amino]benzoic Acid Core

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, readily available starting materials. For this compound, several strategic disconnections can be proposed to devise plausible synthetic routes.

Primary Strategic Disconnections:

C5-N Bond Disconnection: The most intuitive disconnection is at the C5-N bond of the tertiary amine. This approach suggests a reaction between a 2-amino-5-halobenzoic acid derivative and N-methyl-N-butylamine. This transformation would typically be achieved via a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. researchgate.netmit.edu This strategy benefits from the wide availability of substituted halobenzoic acids.

Sequential N-Alkylation Disconnection: An alternative strategy involves disconnecting the alkyl groups from the nitrogen atom at the C5 position. This retrosynthetic path originates from a 2,5-diaminobenzoic acid derivative. The synthesis would then proceed through a stepwise and selective N-alkylation or reductive amination sequence to first introduce the butyl group and subsequently the methyl group, or vice-versa. This approach requires careful control to prevent over-alkylation and ensure selectivity. organic-chemistry.org

Nitro Group Reduction and Functionalization: A common and practical approach in aromatic chemistry involves the use of a nitro group as a precursor to an amino group. Retrosynthetically, this translates to a 5-[butyl(methyl)amino]-2-nitrobenzoic acid intermediate. The synthesis would involve establishing the C5-N bond first, followed by the reduction of the nitro group at C2. The order of these steps is critical for managing the directing effects of the substituents during electrophilic aromatic substitution reactions. libretexts.org

These disconnections form the basis for the synthetic strategies discussed in the subsequent sections, each presenting unique challenges and advantages concerning reaction conditions, catalyst selection, and functional group tolerance.

Optimized Reaction Conditions and Catalytic Systems in the Preparation of this compound

The successful synthesis of the target molecule hinges on the optimization of reaction conditions and the selection of appropriate catalytic systems for key bond-forming steps.

Introducing nitrogen-containing functional groups at specific positions on the benzoic acid ring is a critical challenge. Modern organic synthesis offers several powerful methods for regioselective C-N bond formation. numberanalytics.com

Ortho-Amination: The introduction of the C2-amino group can be achieved through methods like the rearrangement of acyl O-hydroxylamines, which offers a practical route for the ortho-amination of benzoic acid derivatives under mild conditions. rsc.org This method is particularly effective for electron-deficient benzoic acids and directly yields the unprotected amine. rsc.org

Palladium and Copper-Catalyzed Amination: For the C5-N bond, palladium- and copper-catalyzed cross-coupling reactions are the methods of choice. The Buchwald-Hartwig amination, using palladium catalysts with specialized phosphine (B1218219) ligands, is highly effective for coupling aryl halides or triflates with a wide range of amines. researchgate.net Copper-catalyzed amination, often referred to as the Ullmann condensation, provides a complementary approach, particularly for the amination of 2-bromobenzoic acids, and can proceed with remarkable chemo- and regioselectivity. nih.gov

The table below summarizes typical catalytic systems used for C-N cross-coupling reactions relevant to this synthesis.

Catalyst/Ligand SystemAmine SourceSubstrateTypical ConditionsYield RangeReference
Pd₂(dba)₃ / XantphosSecondary Amine5-Iodobenzoic Acid DerivativeN,N-diisopropylethylamine, 1,4-dioxaneGood to Excellent nih.gov
Cu Powder / Cu₂OPrimary/Secondary Amine2-Bromobenzoic AcidK₂CO₃, 2-ethoxyethanol, reflux55-99% nih.gov
[Ru(p-cymene)Cl₂]₂Allyl AminesBenzoic Acids (ortho-C-H activation)-Moderate to Good nih.gov

The construction of the N-butyl-N-methylamino group from a primary aniline (B41778) precursor requires selective and controlled alkylation methods to avoid the formation of undesired quaternary ammonium (B1175870) salts or dialkylated products.

Reductive Amination: This is a highly versatile and widely used method for N-alkylation. organic-chemistry.org The process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of the target molecule, a 2-amino-5-aminobenzoic acid derivative could be sequentially reacted with butanal and then formaldehyde (B43269) using a variety of reducing agents. Common reducing agents include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride, each offering different levels of reactivity and selectivity. organic-chemistry.org

Borrowing Hydrogen Catalysis: A greener alternative to traditional alkylation methods is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. nih.gov In this approach, a catalyst (often based on ruthenium or iridium) temporarily dehydrogenates an alcohol to form an aldehyde in situ. nih.gov This aldehyde then reacts with the amine, and the resulting imine is reduced by the catalyst using the "borrowed" hydrogen. nih.gov This method allows for the N-alkylation of aromatic amines using alcohols, with water as the only byproduct. nih.govacs.org

The following table outlines various conditions for reductive amination.

Reducing AgentCarbonyl SourceSubstrateSolventKey FeaturesReference
NaBH(OAc)₃Aldehydes, KetonesPrimary/Secondary AminesDichloroethane (DCE)Mild, broad scope, tolerates acid-sensitive groups organic-chemistry.org
NaBH₃CNAldehydes, KetonesPrimary/Secondary AminesMethanol (MeOH)Effective at acidic pH, suitable for acid-stable iminiums organic-chemistry.org
Pyridine-BoraneAldehydes, KetonesPrimary/Secondary AminesMethanol (MeOH)Mild, suitable for a range of amines and carbonyls sciencemadness.org
H₂ / Pd/CNitrilesAromatic Primary AminesVariousConverts nitriles to alkyl groups for N-alkylation rsc.org

In a multistep synthesis, the reactive amino and carboxylic acid functional groups often need to be temporarily masked to prevent unwanted side reactions. utdallas.edunumberanalytics.com The choice of protecting groups is governed by the principle of orthogonality, which allows for the selective removal of one group in the presence of others. rsc.org

Amine Protection: The primary amino group at C2 is often protected as an amide, for example, using an acetyl group (from acetic anhydride) or a benzoyl group. utdallas.edu These groups are stable to a wide range of reaction conditions but can be removed by acidic or basic hydrolysis. For milder deprotection conditions, carbamates such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are frequently employed. numberanalytics.com The Boc group is labile to acid (e.g., trifluoroacetic acid), while the Fmoc group is removed by a base (e.g., piperidine). numberanalytics.comyoutube.com

Carboxylic Acid Protection: The carboxylic acid is most commonly protected as an ester, such as a methyl or ethyl ester, via Fischer esterification. These are typically removed by saponification with a base like sodium hydroxide. For substrates sensitive to basic conditions, a tert-butyl ester can be used, which is cleaved under acidic conditions. rsc.org

The strategic selection of an orthogonal protecting group scheme is paramount for the successful execution of a complex synthesis.

Functional GroupProtecting GroupAbbreviationIntroduction ReagentCleavage ConditionsReference
AmineAcetylAcAcetic Anhydride (B1165640)Acid or Base Hydrolysis utdallas.edu
Aminetert-ButyloxycarbonylBocDi-tert-butyl dicarbonateStrong Acid (e.g., TFA) numberanalytics.com
AmineBenzyloxycarbonylCbzBenzyl ChloroformateCatalytic Hydrogenolysis youtube.com
Carboxylic AcidMethyl Ester-MeOH, Acid CatalystAcid or Base Hydrolysis rsc.org
Carboxylic Acidtert-Butyl Ester-Isobutylene, Acid CatalystStrong Acid (e.g., TFA) rsc.org

Stereoselective and Asymmetric Synthesis Approaches for Chiral Analogs of this compound

While the target molecule is achiral, the development of synthetic routes that allow for the preparation of chiral analogs is of significant interest, particularly for applications in medicinal chemistry. nih.gov Asymmetric synthesis can be used to introduce stereocenters into the molecule, for example, within the butyl side chain.

One effective strategy involves the use of a chiral pool approach, starting from a chiral building block. For instance, employing a chiral aldehyde, such as (S)-2-methylbutanal, in a reductive amination sequence would yield a chiral N-alkyl group.

Alternatively, asymmetric catalysis can be employed. Chiral catalysts, such as those based on transition metals with chiral ligands or chiral Brønsted acids, can guide the stereochemical outcome of a reaction. researchgate.net For example, an asymmetric version of the borrowing hydrogen reaction could be used to install a chiral alkyl group on the C5-nitrogen atom. The synthesis of tailor-made chiral amino acids often utilizes chiral Ni(II) complexes of Schiff bases as templates to control stereochemistry during alkylation reactions. nih.gov Such methodologies could be adapted to create chiral derivatives of the target compound. nih.govrsc.org

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

Applying the principles of green chemistry to the synthesis of fine chemicals is crucial for minimizing environmental impact. sphinxsai.com This involves designing routes that maximize atom economy, reduce waste, avoid hazardous reagents, and improve energy efficiency. rsc.org

Several of the advanced methodologies discussed can be viewed through a green chemistry lens:

Catalysis: The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. Transition-metal-catalyzed C-N bond formation and reductions significantly reduce waste compared to classical methods. rsc.org

Atom Economy: Reactions with high atom economy, such as the borrowing hydrogen strategy where water is the only byproduct, are highly desirable. nih.gov This contrasts sharply with traditional alkylations using alkyl halides, which generate stoichiometric amounts of salt waste.

Safer Solvents and Reagents: The replacement of hazardous solvents and reagents with greener alternatives is another important consideration. For example, some modern syntheses of aniline derivatives are being developed using water as a solvent or employing electrochemical methods to reduce the use of harsh reagents. chemistryworld.comresearchgate.net

By integrating these principles, a more sustainable synthesis of this compound and its derivatives can be achieved, aligning with the modern imperatives of chemical manufacturing. nih.govresearchgate.net

Mechanistic Insights into Reactions Involving 2 Amino 5 Butyl Methyl Amino Benzoic Acid

Reaction Kinetics and Thermodynamic Studies of Derivatization Reactions of 2-Amino-5-[butyl(methyl)amino]benzoic Acid

Quantitative kinetic and thermodynamic data for the derivatization of this compound are not readily found in scientific literature. However, qualitative predictions regarding its reactivity can be made. Derivatization of this compound can occur at several positions: the amino groups, the carboxylic acid group, or the aromatic ring itself.

Acylation and Alkylation of Amino Groups: The two nitrogen atoms are nucleophilic and can undergo reactions such as acylation and alkylation. The primary amino group (-NH₂) is generally more sterically accessible than the tertiary amino group. However, the nucleophilicity of the tertiary amine is enhanced by the electron-donating alkyl groups. The kinetics of these reactions would be influenced by the steric hindrance of the reagents and the reaction conditions.

Esterification of the Carboxylic Acid Group: The carboxylic acid can be converted to an ester, typically under acidic conditions with an alcohol. The rate of this reaction is generally influenced by the concentration of the acid catalyst and the alcohol, as well as the temperature.

Without specific experimental data, a quantitative data table cannot be provided. However, a qualitative summary of expected reactivity is presented below.

Reaction TypeExpected RateInfluencing Factors
N-AcylationFastSteric hindrance, nucleophilicity of the amine, electrophilicity of the acylating agent.
EsterificationModerateAcid catalyst concentration, alcohol concentration, temperature.
Electrophilic Aromatic SubstitutionVery FastStrength of the electrophile, solvent polarity.

Proposed Reaction Mechanisms for Electrophilic and Nucleophilic Aromatic Substitution on the this compound Framework

Electrophilic Aromatic Substitution (EAS): The mechanism for EAS on this compound follows the general, well-established two-step pathway for aromatic compounds. byjus.com

Generation of an Electrophile: The reaction begins with the formation of a strong electrophile (E⁺), often through the action of a catalyst.

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring of this compound acts as a nucleophile, attacking the electrophile. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation and Restoration of Aromaticity: A base in the reaction mixture removes a proton from the sp³-hybridized carbon atom of the sigma complex, restoring the aromatic π-system and yielding the substituted product.

The regioselectivity of the substitution is directed by the existing substituents. Both the -NH₂ and -N(CH₃)(C₄H₉) groups are strong activating groups and ortho, para-directors. The -COOH group is a deactivating group and a meta-director. In cases of competing directing effects, the most strongly activating group typically governs the position of substitution. libretexts.org Given the positions of the substituents, the directing effects are as follows:

The -NH₂ group at C2 directs ortho to C3 and para to C5.

The -N(CH₃)(C₄H₉) group at C5 directs ortho to C4 and C6.

The -COOH group at C1 directs meta to C3 and C5.

The combined effect of these groups strongly activates the ring for electrophilic attack, particularly at positions C4 and C6, and to a lesser extent at C3. The position of substitution will be a result of the synergistic or antagonistic effects of these groups. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is generally difficult on electron-rich aromatic rings. wikipedia.org For an SNAr reaction to occur, two main conditions are typically required:

The presence of a good leaving group (such as a halide).

The presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). nih.gov

The this compound framework is highly activated towards electrophiles and deactivated towards nucleophiles due to its electron-donating amino substituents. Therefore, standard SNAr reactions are not expected to be favorable on this molecule unless it is first modified to include a suitable leaving group and powerful electron-withdrawing substituents.

Solvent Effects and Reaction Pathway Modulations in the Chemical Transformations of this compound

The choice of solvent can significantly influence the reaction rates and pathways of chemical transformations involving this compound. Solvents can affect the solubility of reactants, stabilize transition states, and in some cases, participate directly in the reaction mechanism.

For electrophilic aromatic substitution , polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be effective, as they can dissolve the aminobenzoic acid and the reagents. The polarity of the solvent can also influence the stability of the charged intermediates in the reaction. Studies on similar molecules like para-aminobenzoic acid have shown that solvents with strong hydrogen bonding capabilities can inhibit dimerization through the carboxylic acid group, potentially affecting the reactivity of the molecule. rsc.orgrsc.org

In derivatization reactions of the amino or carboxylic acid groups, the solvent plays a crucial role. For instance, in esterification, an excess of the alcohol reactant can also serve as the solvent. For reactions involving the amino groups, a non-protic solvent is often preferred to prevent the solvent from competing with the intended nucleophile.

The table below summarizes the expected general effects of different solvent types on reactions involving this compound.

Solvent TypePolarityExpected Effects
Protic (e.g., water, ethanol)PolarCan act as a nucleophile, can stabilize charged intermediates through hydrogen bonding, and can influence the ionization state of the amino and carboxylic acid groups. solubilityofthings.com
Aprotic Polar (e.g., DMSO, DMF)PolarGood for dissolving polar reactants, can stabilize charged intermediates. rsc.org
Aprotic Nonpolar (e.g., hexane, toluene)NonpolarLimited solubility for the polar aminobenzoic acid, may be used when reactants are less polar.

Role of Intermolecular and Intramolecular Interactions in the Reactivity Profile of this compound

Both intermolecular and intramolecular interactions are expected to play a significant role in the chemical behavior of this compound.

Intramolecular Interactions: An important intramolecular interaction in this molecule is the potential for hydrogen bonding between the amino group at C2 and the carbonyl oxygen of the carboxylic acid group at C1. This type of interaction can influence the conformation of the molecule and the acidity of the carboxylic acid and the basicity of the amino group. tandfonline.com Such intramolecular hydrogen bonding could also affect the reactivity of these functional groups by altering their availability for reaction. nih.govacs.org

Intermolecular Interactions: Intermolecular interactions are crucial in the solid state and in solution.

Hydrogen Bonding: The amino and carboxylic acid groups are capable of forming strong intermolecular hydrogen bonds. In the solid state, this can lead to the formation of extensive networks, influencing the crystal packing. In solution, hydrogen bonding with the solvent or with other solute molecules can affect solubility and reactivity. acs.orgucl.ac.uk For instance, dimerization via the carboxylic acid groups is a common feature for benzoic acids in nonpolar solvents. ucl.ac.uk

π-π Stacking: The aromatic rings can interact through π-π stacking, which can also influence aggregation in solution and the crystal structure. acs.orgucl.ac.uk

Van der Waals Forces: The butyl group introduces significant van der Waals interactions, which will influence the molecule's solubility in nonpolar solvents and its packing in the solid state.

These non-covalent interactions can modulate the reaction pathways. For example, strong intermolecular hydrogen bonding in the solid state might necessitate harsher reaction conditions compared to reactions in solution where these interactions are disrupted. The choice of solvent can mediate these interactions; for example, a polar, hydrogen-bonding solvent can compete for hydrogen bond formation, breaking up solute-solute aggregates. acs.orgucl.ac.uk

Spectroscopic and Chromatographic Techniques for Structural Elucidation of 2 Amino 5 Butyl Methyl Amino Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Proton, Carbon, and Heteronuclear Chemical Shift Assignments of 2-Amino-5-[butyl(methyl)amino]benzoic Acid

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR, along with two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed for a complete assignment of all proton and carbon signals.

Expected ¹H NMR Data: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the butyl group, the methyl group, the amino group, and the carboxylic acid proton. The chemical shifts (δ) would be influenced by the electronic environment of each proton. For instance, the aromatic protons would appear in the downfield region (typically δ 6.0-8.0 ppm). The protons of the butyl group would exhibit characteristic splitting patterns (triplets and sextets/multiplets) and chemical shifts corresponding to their position relative to the nitrogen atom. The N-methyl protons would likely appear as a singlet, and the amino and carboxylic acid protons would present as broad singlets, the positions of which can be dependent on solvent and concentration.

Expected ¹³C NMR Data: The carbon-13 NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be expected at a significantly downfield chemical shift (δ > 160 ppm). The aromatic carbons would resonate in the δ 100-150 ppm range, with their specific shifts influenced by the amino and alkylamino substituents. The carbons of the butyl and methyl groups would appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)Broad, variable~170
Aromatic C-1 (-C-COOH)-~115
Aromatic C-2 (-C-NH₂)-~150
Aromatic H-3~6.8 (d)~118
Aromatic C-3-~118
Aromatic H-4~7.2 (dd)~125
Aromatic C-4-~125
Aromatic C-5 (-C-N(CH₃)(C₄H₉))-~145
Aromatic H-6~7.0 (d)~116
Aromatic C-6-~116
Amino (-NH₂)Broad, variable-
N-Methyl (-N-CH₃)~2.9 (s)~40
N-Butyl (-N-CH₂CH₂CH₂CH₃)~3.2 (t)~52
N-Butyl (-N-CH₂CH₂CH₂CH₃)~1.6 (m)~30
N-Butyl (-N-CH₂CH₂CH₂CH₃)~1.4 (m)~20
N-Butyl (-N-CH₂CH₂CH₂CH₃)~0.9 (t)~14
(Note: These are predicted values and may vary in an actual experimental spectrum. d=doublet, t=triplet, m=multiplet, s=singlet, dd=doublet of doublets)

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Advanced Fragmentation Pattern Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₈N₂O₂), HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula.

Expected HRMS Data: The exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally determined value, with a very low mass error (typically < 5 ppm).

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments would reveal the characteristic fragmentation pattern of the molecule. Expected fragmentation pathways would include the loss of the carboxylic acid group (as CO₂ or H₂O + CO), cleavage of the butyl group, and other signature fragment ions that would help to piece together the molecular structure.

Interactive Data Table: Expected HRMS Data and Key Fragment Ions

Ion Formula Calculated Exact Mass Expected Fragmentation
[M+H]⁺C₁₂H₁₉N₂O₂⁺223.1441Molecular Ion
[M-HCOOH]⁺C₁₁H₁₇N₂⁺177.1386Loss of formic acid
[M-C₄H₉]⁺C₈H₁₀N₂O₂⁺166.0737Loss of the butyl group

Infrared (IR) Spectroscopy for the Elucidation of Characteristic Functional Groups and Vibrational Modes within this compound

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

Expected IR Data:

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the carboxylic acid O-H stretching vibration.

N-H Stretch: The primary amine (-NH₂) would show two distinct peaks in the 3300-3500 cm⁻¹ region.

C-H Stretch: Aliphatic C-H stretching from the butyl and methyl groups would appear just below 3000 cm⁻¹, while aromatic C-H stretches would be seen just above 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ would be indicative of the carbonyl group of the carboxylic acid.

C=C Stretch: Aromatic ring C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibrations for both the amino and the tertiary amine groups would be found in the 1250-1350 cm⁻¹ range.

Interactive Data Table: Predicted IR Absorption Frequencies

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Carboxylic AcidO-H Stretch2500-3300 (broad)
AminoN-H Stretch3300-3500 (two bands)
CarbonylC=O Stretch1680-1710
Aromatic RingC=C Stretch1450-1600
Alkyl GroupsC-H Stretch2850-2960

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis and Chromophore Identification in this compound

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores (the parts of a molecule that absorb light). The aromatic ring and the amino and carboxylic acid functional groups in this compound constitute the primary chromophore.

Expected UV-Vis Data: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption maxima (λ_max) corresponding to π → π* and n → π* electronic transitions. The presence of the amino and alkylamino groups, which are strong electron-donating groups, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzoic acid.

Interactive Data Table: Predicted UV-Vis Absorption Maxima

Solvent Predicted λ_max 1 (nm) Predicted λ_max 2 (nm) Electronic Transition
Ethanol~220-240~280-320π → π*

X-ray Crystallography for Single-Crystal and Powder Diffraction Analysis of the Solid-State Structure of this compound and its Crystalline Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amino groups.

Expected Crystallographic Data:

Crystal System and Space Group: The analysis would determine the crystal system (e.g., monoclinic, orthorhombic) and the space group.

Unit Cell Dimensions: The dimensions of the unit cell (a, b, c, α, β, γ) would be precisely measured.

Intermolecular Interactions: The data would detail the hydrogen bonding network. For instance, the carboxylic acid groups could form dimers with neighboring molecules, and the amino group could act as a hydrogen bond donor.

In the absence of single crystals, X-ray powder diffraction (XRPD) could be used to analyze the solid-state structure of a polycrystalline sample, providing information about the crystalline phases present and their lattice parameters.

Computational Chemistry and Molecular Modeling of 2 Amino 5 Butyl Methyl Amino Benzoic Acid

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure, Orbital Analysis, and Reactivity Prediction of 2-Amino-5-[butyl(methyl)amino]benzoic Acid

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic structure of this compound, providing insights into its stability, reactivity, and electronic properties. tandfonline.comresearchgate.net

DFT, particularly with hybrid functionals like B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), is a common approach for optimizing the molecular geometry to its lowest energy state. dntb.gov.ua From this optimized structure, a wealth of information can be derived. Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The HOMO energy indicates the ability of the molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. dntb.gov.ua For this compound, the oxygen atoms of the carboxyl group and the nitrogen atoms would be expected to be regions of negative potential (nucleophilic sites), while the hydrogen atoms of the amino and carboxyl groups would represent regions of positive potential (electrophilic sites).

An illustrative summary of quantum chemical properties that could be calculated for this molecule is presented below.

ParameterCalculated Value (Illustrative)Description
EHOMO-5.85 eVEnergy of the Highest Occupied Molecular Orbital
ELUMO-1.23 eVEnergy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.62 eVIndicator of chemical stability and reactivity
Dipole Moment (μ)3.45 DebyeMeasure of the molecule's overall polarity
Ionization Potential5.85 eVEnergy required to remove an electron
Electron Affinity1.23 eVEnergy released when an electron is added

Conformational Analysis and Energy Minimization Studies of this compound using Molecular Mechanics and Semi-Empirical Methods

Due to the presence of several rotatable bonds, particularly in the butyl group and around the C-N and C-C bonds connecting the substituents to the aromatic ring, this compound can exist in multiple conformations. Conformational analysis is essential to identify the most stable, low-energy conformers that are likely to be present under experimental conditions.

Molecular mechanics (MM) methods, using force fields like MMFF94 or AMBER, offer a computationally efficient way to explore the conformational space. These methods are suitable for scanning the potential energy surface by systematically rotating dihedral angles and calculating the corresponding energy. Semi-empirical methods, such as PM7 or AM1, provide a quantum mechanical approximation that is faster than DFT and can be used to refine the energies of conformers found through MM searches.

The primary goals of these studies are to locate the global energy minimum conformation and identify other low-energy conformers that might be biologically relevant. The relative energies of these conformers determine their population distribution at a given temperature according to the Boltzmann distribution.

A table illustrating the potential outcome of a conformational analysis is shown below, highlighting the relative energies of a few hypothetical stable conformers.

ConformerKey Dihedral Angle(s)Relative Energy (kcal/mol)Boltzmann Population (%) at 298 K
1 (Global Minimum)τ(C-C-N-C) = 178°, τ(N-C-C-C) = 180°0.0075.4
2τ(C-C-N-C) = 175°, τ(N-C-C-C) = 65°1.1511.2
3τ(C-C-N-C) = -60°, τ(N-C-C-C) = 179°1.506.3
4τ(C-C-N-C) = 62°, τ(N-C-C-C) = 68°2.102.1

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Solvent Interactions of this compound

While quantum mechanics and conformational analyses provide static pictures, Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular behavior.

For this compound, an MD simulation would typically be performed by placing the molecule in a box of explicit solvent molecules (e.g., water) to mimic physiological conditions. The simulation would reveal the flexibility of the butyl chain, the rotation of the carboxyl group, and the stability of intramolecular hydrogen bonds. Analysis of the MD trajectory can yield valuable information, such as the Root Mean Square Deviation (RMSD) to assess structural stability and the Radius of Gyration (Rg) to measure compactness.

Furthermore, MD simulations are invaluable for studying solvent interactions. By calculating Radial Distribution Functions (RDFs) between solute atoms (e.g., the carboxyl oxygens or amino hydrogens) and solvent molecules, one can quantify the structure and strength of the solvation shell around the molecule. This information is critical for understanding solubility and how the molecule presents itself to potential binding partners. Force fields for such simulations can be generated using resources like the Automated Topology Builder (ATB). uq.edu.au

A summary of typical parameters for an MD simulation is provided in the table below.

ParameterTypical Value/Setting
Force FieldGROMOS, AMBER, CHARMM
Solvent ModelSPC/E, TIP3P (for water)
EnsembleNPT (Isothermal-isobaric)
Temperature300 K
Pressure1 bar
Simulation Time50 - 200 ns
Key AnalysesRMSD, Radius of Gyration, RDF, Hydrogen Bonds

Prediction of Spectroscopic Parameters (NMR, UV-Vis) for this compound and Comparison with Experimental Data

Computational chemistry can accurately predict spectroscopic parameters, which serves as a powerful method for structural verification when compared with experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. mdpi.com Calculations are performed on the optimized geometry of the molecule. The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Comparing the predicted spectrum with an experimental one can confirm the proposed structure and assign specific peaks to individual atoms.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. dntb.gov.uanih.gov This calculation yields the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. The calculations are often performed in a simulated solvent environment using models like the Polarizable Continuum Model (PCM) to account for solvent effects on the electronic transitions.

Below are illustrative tables comparing hypothetical experimental data with theoretical predictions for this compound.

Illustrative Comparison of Predicted and Experimental ¹H NMR Chemical Shifts (δ, ppm)
Proton AssignmentPredicted δ (ppm)Hypothetical Experimental δ (ppm)
COOH11.511.3
Ar-H (ortho to COOH)7.87.7
Ar-H (ortho to NH₂)6.86.7
Ar-H (meta to COOH)7.17.0
N-CH₂ (butyl)3.43.3
N-CH₃2.92.9
CH₃ (butyl)0.90.9
Illustrative Comparison of Predicted and Experimental UV-Vis Data
TransitionPredicted λmax (nm) (TD-DFT)Hypothetical Experimental λmax (nm)Major Contribution
S₀ → S₁345350HOMO → LUMO
S₀ → S₂288292HOMO-1 → LUMO
S₀ → S₃245250HOMO → LUMO+1

Theoretical Docking and Molecular Interaction Studies of this compound with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mjpms.inresearchgate.net This method is crucial in drug discovery for predicting binding affinity and understanding the molecular basis of interaction.

For this compound, which shares a 2,5-substituted benzoic acid scaffold with known inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1, these proteins would be logical macromolecular targets. nih.gov The docking process involves:

Preparation: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and preparing the ligand's 3D structure, usually the lowest energy conformer.

Simulation: Using docking software (e.g., AutoDock, Glide) to systematically sample different orientations and conformations of the ligand within the protein's binding site.

Scoring and Analysis: Each pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol). The top-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues of the protein. nih.govmdpi.com

A hypothetical docking result for this compound with the Mcl-1 protein is summarized below.

Hypothetical Docking Results with Mcl-1 Protein
ParameterResult
Binding Affinity (Score)-8.5 kcal/mol
Key Hydrogen BondsCarboxyl O -- Arg263
Amino H -- Asp256
Carboxyl OH -- Val253
Key Hydrophobic InteractionsButyl chain -- Met250, Val249
Aromatic Ring -- Phe228, Phe270
N-methyl group -- Val253

This analysis would suggest a stable binding mode, with the carboxylate forming a critical hydrogen bond with Arginine 263, a known anchor point for inhibitors of this protein family, and the substituted amino group exploring a hydrophobic pocket. nih.gov

Derivatization Strategies and Analogue Synthesis Based on 2 Amino 5 Butyl Methyl Amino Benzoic Acid

Chemical Modifications at the Carboxylic Acid Moiety of 2-Amino-5-[butyl(methyl)amino]benzoic Acid: Esterification, Amidation, and Reduction Pathways

The carboxylic acid group is a primary site for modification, allowing for the synthesis of esters, amides, and alcohols, each with distinct physicochemical properties.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard methods. Fischer-Speier esterification, involving refluxing the benzoic acid derivative with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid, is a common approach. Alternatively, for more sensitive substrates, O-alkylation can be performed using alkyl halides in the presence of a base such as potassium carbonate. A two-step derivatization procedure, often used for amino acid analysis, involves an initial esterification with acidified methanol, which specifically targets the carboxylic acid functionality.

Amidation: Amide bond formation is a cornerstone of medicinal chemistry and materials science. The carboxylic acid of this compound can be coupled with a wide range of primary and secondary amines to yield corresponding amides. This transformation typically requires the use of peptide coupling reagents to activate the carboxylic acid. Common coupling systems include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). A two-step process involving conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine, is also a viable pathway.

Reduction Pathways: The carboxylic acid can be reduced to a primary alcohol, yielding {2-amino-5-[butyl(methyl)amino]phenyl}methanol. This transformation requires potent reducing agents, most commonly lithium aluminum hydride (LiAlH₄). The reaction proceeds via a nucleophilic acyl substitution where a hydride ion replaces the hydroxyl group, forming an intermediate aldehyde that is immediately further reduced to the alcohol. It is crucial to consider that other functional groups might be sensitive to such strong reducing agents, potentially requiring a protection strategy.

Table 1: Summary of Reactions at the Carboxylic Acid Moiety

Reaction Reagents & Conditions Product Functional Group
Esterification R-OH, H₂SO₄ (cat.), heat Ester (-COOR)
Amidation R₂NH, HATU or EDC/HOBt Amide (-CONR₂)
Reduction 1. LiAlH₄, THF; 2. H₂O Primary Alcohol (-CH₂OH)

Functionalization of the Primary Aromatic Amine Group in this compound: Acylation, Sulfonylation, Diazotization, and Coupling Reactions

The primary aromatic amine at the C-2 position is a versatile nucleophile and a precursor for diazonium salts, enabling a broad spectrum of chemical transformations.

Acylation and Sulfonylation: The primary amine can be readily acylated by reacting it with acid chlorides or anhydrides in the presence of a base like pyridine (B92270) to form the corresponding amide. Similarly, sulfonylation is achieved by treating the amine with sulfonyl chlorides (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) in the presence of a base, leading to the formation of stable sulfonamide derivatives. These reactions are fundamental for altering the electronic and steric properties of the molecule.

Diazotization and Coupling Reactions: One of the most powerful transformations of primary aromatic amines is diazotization. Treatment of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5°C) yields a diazonium salt. This intermediate is highly reactive and serves as a gateway to numerous other functionalities.

Sandmeyer Reactions: The diazonium group can be replaced by various nucleophiles, including halides (-Cl, -Br) and cyanide (-CN), using the corresponding copper(I) salt.

Schiemann Reaction: Replacement of the diazonium group with fluorine can be accomplished using fluoroboric acid (HBF₄).

Hydroxylation: Heating the aqueous solution of the diazonium salt leads to its replacement by a hydroxyl group.

Azo Coupling: The diazonium salt can act as an electrophile in reactions with electron-rich aromatic compounds (e.g., phenols, anilines) to form brightly colored azo compounds. This reaction is typically performed under specific pH conditions to ensure the coupling partner is sufficiently activated. nih.gov

Diazotization of anthranilic acid itself can lead to the formation of a benzyne (B1209423) intermediate through the loss of nitrogen and carbon dioxide, which can be trapped in Diels-Alder reactions. wikipedia.org

Table 2: Potential Functionalizations via Diazotization

Reaction Name Reagents Resulting Functional Group
Diazotization NaNO₂, HCl, 0-5°C Diazonium Salt (-N₂⁺Cl⁻)
Sandmeyer CuCl / CuBr / CuCN Chloro (-Cl) / Bromo (-Br) / Cyano (-CN)
Schiemann HBF₄, heat Fluoro (-F)
Hydroxylation H₂O, heat Hydroxyl (-OH)
Azo Coupling Activated Aromatic Ring (e.g., Phenol) Azo (-N=N-Ar)

Chemical Transformations and Functionalization of the Tertiary Amine Moiety in this compound

The tertiary N,N-dialkylaniline moiety, while generally less reactive than the primary amine or carboxylic acid, offers unique opportunities for modification.

Oxidation to N-Oxides: The tertiary nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N,N-dialkylaniline N-oxides are stable, isolable compounds. This temporary increase in the oxidation level activates the aromatic ring, facilitating subsequent functionalization. For instance, treatment with reagents like triflic anhydride (B1165640) can lead to rearrangements that introduce new C-O or C-C bonds onto the aromatic ring. acs.orgsemanticscholar.org

Oxidative N-Dealkylation: The alkyl groups on the tertiary amine can be removed through oxidative processes. Metalloenzymes like cytochrome P450 and chemical model systems can catalyze N-dealkylation, which proceeds through the formation of an unstable carbinolamine that decomposes to a secondary amine and a carbonyl compound (e.g., formaldehyde (B43269) from the N-methyl group or butyraldehyde (B50154) from the N-butyl group). nih.govmdpi.comsemanticscholar.org This reaction provides a route to 2-amino-5-(butylamino)benzoic acid or 2-amino-5-(methylamino)benzoic acid.

N-Alkylation / Quaternization: While the nitrogen is already tertiary, it can be further alkylated with reactive alkylating agents like methyl iodide to form a quaternary ammonium (B1175870) salt. This introduces a permanent positive charge, significantly altering the solubility and biological properties of the molecule.

Synthesis of Polycyclic and Heterocyclic Scaffolds Incorporating the this compound Framework

The inherent bifunctionality of the 2-aminobenzoic acid structure makes it an excellent starting material for the synthesis of fused heterocyclic systems.

Benzoxazinones: A common strategy involves the cyclization of anthranilic acid derivatives. Reacting this compound with an acid chloride or acid anhydride leads to N-acylation of the primary amine. Subsequent intramolecular cyclization, often promoted by a dehydrating agent like acetic anhydride, yields a 4H-3,1-benzoxazin-4-one scaffold. nih.govumich.edumdpi.comuomosul.edu.iq These structures are valuable intermediates in medicinal chemistry.

Quinazolinones: The benzoxazinone (B8607429) ring system can be readily converted into quinazolinones by reaction with ammonia (B1221849) or primary amines. nih.gov For example, treatment of the benzoxazinone intermediate with an amine will open the oxazinone ring and subsequently close to form the more stable quinazolin-4(3H)-one. This provides access to a large family of biologically active compounds. rsc.orgresearchgate.netresearchgate.net

Quinoline (B57606) Synthesis (Friedländer Annulation): While not a direct reaction, the core structure could be modified for use in a Friedländer synthesis. For instance, reduction of the carboxylic acid to an alcohol, followed by oxidation to an aldehyde, would yield a 2-amino-5-[butyl(methyl)amino]benzaldehyde. This intermediate could then be condensed with a ketone containing an α-methylene group under acid or base catalysis to construct a substituted quinoline ring system. wikipedia.orgresearchgate.netorganic-chemistry.org

Development of Conjugates and Probes Utilizing this compound as a Core Structure

The functional handles on this compound make it an attractive building block for creating more complex molecular architectures, such as bioconjugates and chemical probes.

The carboxylic acid provides a convenient attachment point for linking the molecule to other entities. Using the amidation chemistry described in section 6.1, the core structure can be conjugated to:

Peptides: To create peptide-small molecule hybrids.

Fluorophores: To generate fluorescent probes for imaging applications.

Biotin: For use in affinity-based biochemical assays.

Solid Supports: For applications in solid-phase synthesis or affinity chromatography.

Precursor Utility and Advanced Applications of 2 Amino 5 Butyl Methyl Amino Benzoic Acid in Complex Chemical Systems

Role of 2-Amino-5-[butyl(methyl)amino]benzoic Acid as a Versatile Building Block in Complex Organic Synthesis

As a substituted anthranilic acid derivative, this compound possesses multiple functional groups that make it a potentially versatile building block in organic synthesis. The presence of an amino group, a carboxylic acid, and a tertiary amine on the benzene (B151609) ring allows for a variety of chemical transformations. The amino and carboxylic acid groups are characteristic of anthranilic acids, which are known intermediates in the synthesis of various pharmaceuticals and other fine chemicals. The N-butyl-N-methylamino substituent at the 5-position can influence the electronic properties and solubility of the molecule and its derivatives.

Potential Synthetic Transformations:

Functional GroupPotential ReactionsResulting Structures
Amino Group (-NH2)Diazotization, Acylation, Alkylation, CyclizationAzo compounds, Amides, Substituted amines, Heterocycles
Carboxylic Acid (-COOH)Esterification, Amidation, ReductionEsters, Amides, Benzyl alcohols
Aromatic RingElectrophilic Aromatic SubstitutionHalogenated, nitrated, or sulfonated derivatives

This table is based on the general reactivity of the functional groups present in the molecule and does not represent experimentally verified reactions for this specific compound due to a lack of available data.

Integration of this compound into Novel Fluorophores and Advanced Optical Materials

There is no specific information in the searched literature detailing the integration of this compound into novel fluorophores or advanced optical materials. However, the general structure of aminobenzoic acids can be found in some fluorescent molecules. The amino group can act as an electron-donating group, which, in conjunction with an electron-withdrawing group within a conjugated system, can lead to intramolecular charge transfer (ICT) and fluorescence. The specific N,N-dialkylamino substituent in this compound could potentially enhance these properties.

Utilization of this compound in Ligand Design for Metal Complexation, Coordination Chemistry, and Catalysis

There is no specific research found on the utilization of this compound in ligand design for metal complexation, coordination chemistry, or catalysis. The molecule contains potential donor atoms (the nitrogens of the amino and tertiary amine groups, and the oxygens of the carboxylic acid) that could coordinate with metal ions. The specific steric and electronic properties imparted by the butyl and methyl groups would influence the geometry and stability of any resulting metal complexes.

Incorporation of this compound into Polymeric Systems and Advanced Functional Materials

No studies were identified that describe the incorporation of this compound into polymeric systems or advanced functional materials. The bifunctional nature of the molecule (amino and carboxylic acid groups) could theoretically allow it to be used as a monomer in polymerization reactions, such as in the synthesis of polyamides or polyesters. The N-butyl-N-methylamino group would then be a pendant group on the polymer chain, potentially influencing the material's properties.

Investigation of Biological Target Interactions and Molecular Mechanisms of 2 Amino 5 Butyl Methyl Amino Benzoic Acid Pre Clinical and Mechanistic Focus

In Vitro Assays for Ligand-Receptor Binding Profiling and Affinity Determination of 2-Amino-5-[butyl(methyl)amino]benzoic Acid

Currently, there is a lack of publicly available scientific literature detailing specific in vitro ligand-receptor binding profiling and affinity determination studies for this compound. While general methodologies for such assays are well-established, including radioligand binding assays, fluorescence polarization, and surface plasmon resonance, their application to this particular compound has not been reported in accessible research.

However, studies on analogous 2,5-substituted benzoic acid compounds have demonstrated their potential to bind to specific biological targets. For instance, a class of 2,5-substituted benzoic acid derivatives has been designed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov The binding affinity of these compounds was determined using various biophysical techniques, revealing Ki values in the nanomolar range for the most potent analogs. nih.gov These studies highlight the importance of the substituted benzoic acid scaffold in mediating protein-ligand interactions. nih.gov The general structure of these analogs, featuring substitutions at the 2 and 5 positions of the benzoic acid core, suggests that this compound could potentially interact with similar protein targets.

Interactive Data Table: Representative Binding Affinities of 2,5-Substituted Benzoic Acid Analogs for Mcl-1 and Bfl-1

Compound IDR1 SubstituentR2 SubstituentMcl-1 Ki (nM)Bfl-1 Ki (nM)
Analog 1PhenylSulfonamide150120
Analog 2NaphthylAmide98110
Analog 3PyridylUrea250300
Analog 4ThienylCarbamate175200

Note: This table is illustrative and based on data for analogous compounds, not this compound itself.

Enzyme Inhibition and Activation Studies of this compound at the Molecular and Subcellular Levels

Specific data on the direct inhibition or activation of enzymes by this compound are not available in the current body of scientific literature. Enzyme kinetic studies are crucial for elucidating the mechanism of action of a compound, determining whether it acts as a competitive, non-competitive, or uncompetitive inhibitor, or as an activator.

For context, other substituted benzoic acid derivatives have been investigated as enzyme inhibitors. For example, 2-(oxalylamino)-benzoic acid has been identified as a competitive inhibitor of protein-tyrosine phosphatases (PTPs). researchgate.net Such studies typically involve incubating the enzyme with its substrate in the presence of varying concentrations of the inhibitor and measuring the reaction rate. The data is then analyzed using models like the Michaelis-Menten equation to determine kinetic parameters such as Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration).

Cellular Uptake, Intracellular Localization, and Subcellular Distribution Studies of this compound in Model Biological Systems

There are no published studies specifically investigating the cellular uptake, intracellular localization, or subcellular distribution of this compound. Such studies are essential for understanding the bioavailability of a compound at the cellular level and identifying its potential sites of action within the cell. Techniques commonly employed for these investigations include fluorescence microscopy using labeled compounds, and cell fractionation followed by analytical techniques like mass spectrometry.

Modulation of Cellular Signaling Pathways and Molecular Events by this compound: Mechanistic Investigations in Cell Culture Models

The effect of this compound on cellular signaling pathways and molecular events has not been specifically reported. Amino acids and their derivatives are known to play significant roles in cell signaling. nih.gov For example, certain amino acids can modulate key signaling pathways like the mTORC1, AMPK, and MAPK pathways, which are central to regulating cell growth, metabolism, and survival. nih.govnih.gov Given its structure as an amino acid derivative, it is plausible that this compound could influence such pathways, but experimental verification is required.

Structure-Activity Relationship (SAR) Studies for Analogs of this compound using in vitro and Computational Approaches

Specific structure-activity relationship (SAR) studies for analogs of this compound are not documented. SAR studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of lead compounds.

However, SAR studies on other classes of 2,5-substituted benzoic acids have provided valuable insights. For instance, in the development of Mcl-1/Bfl-1 dual inhibitors, modifications at both the 2- and 5-positions of the benzoic acid scaffold were systematically explored. nih.gov These studies revealed that the nature and size of the substituents significantly impact binding affinity and selectivity. nih.gov For example, the deletion of a phenethylthio substituent at the 5-position resulted in a substantial decrease in binding affinity to both Mcl-1 and Bfl-1. nih.gov Similarly, alterations to the substituent at the 2-position also modulated the inhibitory activity. nih.gov

Interactive Data Table: Illustrative SAR of 2,5-Substituted Benzoic Acid Analogs

Analog IDModification at 5-positionModification at 2-positionRelative Potency
APhenethylthioPhenylsulfonamide++++
BHPhenylsulfonamide+
CPhenethylthioH++
DN-methylated amideBenzamide+++

Note: This table provides a conceptual overview of SAR principles based on related compound series and does not represent actual data for analogs of this compound.

Exploration of Potential Biological Targets for this compound via Proteomic, Genomic, and Metabolomic Discovery Platforms

No studies utilizing proteomic, genomic, or metabolomic approaches to identify the biological targets of this compound have been published. These "omics" technologies are powerful tools for unbiased target discovery and for understanding the broader biological effects of a compound.

Advanced Analytical Methodologies for Research Scale Detection and Quantification of 2 Amino 5 Butyl Methyl Amino Benzoic Acid

Development of High-Performance Liquid Chromatography (HPLC) Methods for the Separation and Quantification of 2-Amino-5-[butyl(methyl)amino]benzoic Acid in Complex Research Matrices

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of aminobenzoic acid derivatives due to its versatility and high resolution. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. Separation is typically achieved on stationary phases like octadecylsilica (ODS or C18), where the compound's retention is influenced by its hydrophobicity.

The development of a robust HPLC method requires careful optimization of the mobile phase composition. A typical mobile phase consists of an aqueous component (often with a buffer like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) to control pH) and an organic modifier such as acetonitrile (B52724) or methanol. nih.gov Isocratic elution may be sufficient for simple mixtures, but gradient elution, where the proportion of the organic modifier is increased over time, is often necessary for resolving the target analyte from other components in complex research matrices. nih.govnih.gov

Mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange characteristics, offers an alternative with unique selectivity for isomers and polar compounds. sielc.comhelixchrom.com This can be particularly advantageous for separating this compound from structurally similar impurities. Detection is most commonly performed using a UV detector, as the aromatic ring and carboxylic acid moieties of the molecule exhibit strong absorbance in the UV spectrum, typically around 270-280 nm. nih.govresearchgate.net

Table 1: Example HPLC Parameters for Analysis of an Aminobenzoic Acid Derivative
ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives of this compound

Gas Chromatography (GC) is a powerful separation technique, but its application to polar, non-volatile compounds like this compound requires a chemical modification step known as derivatization. sigmaaldrich.com The primary goal of derivatization is to convert the polar functional groups (the carboxylic acid and the amino groups) into less polar, more volatile moieties, allowing the compound to be vaporized without decomposition and to travel through the GC column. sigmaaldrich.comresearchgate.net

Common derivatization strategies for compounds containing amine and carboxyl groups include:

Silylation: This involves replacing the active hydrogens on the amine and carboxyl groups with a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. MTBSTFA derivatives are noted for being more stable and less sensitive to moisture. sigmaaldrich.com

Alkylation/Esterification: This process converts the carboxylic acid into an ester (e.g., a methyl or ethyl ester) and can also alkylate the amino group. gcms.cz Alkyl chloroformates, for instance, are versatile reagents for derivatizing both amino and carboxylic acid groups simultaneously. springernature.com

Acylation: This method involves reacting the analyte with an acylating agent, such as a perfluoroacid anhydride (B1165640), to form amide and ester derivatives. gcms.cz

Once derivatized, the compound can be analyzed by GC-MS. The GC separates the derivative from other components in the sample, and the mass spectrometer provides detection and structural information, leading to highly confident identification.

Table 2: Common Derivatization Strategies for GC-MS Analysis
Derivatization TypeReagent ExampleTarget Functional GroupsKey Advantage
Silylation MTBSTFACarboxylic Acid, Primary/Secondary AminesForms stable derivatives, less moisture sensitive than TMS. sigmaaldrich.com
Alkylation Methyl Chloroformate (MCF)Carboxylic Acid, AminesQuantitative derivatization for metabolites with amino/carboxylic groups. springernature.com
Acylation Trifluoroacetic Anhydride (TFAA)Amines, AlcoholsProduces volatile derivatives with good chromatographic properties.

Capillary Electrophoresis (CE) and Electrophoretic Techniques for the Analysis and Purity Assessment of this compound

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to chromatography. The most common mode, Capillary Zone Electrophoresis (CZE), separates analytes based on their charge-to-size ratio in a buffer-filled capillary under the influence of a high electric field. nih.gov For a compound like this compound, which is amphoteric (containing both acidic and basic groups), its charge is highly dependent on the pH of the background electrolyte (BGE).

By manipulating the pH of the BGE, the compound can be made to carry a net positive, negative, or neutral charge, thus controlling its migration time and enabling separation from impurities with different pKa values. For instance, at a low pH, the amino groups will be protonated, resulting in a net positive charge, while at a high pH, the carboxylic acid group will be deprotonated, leading to a net negative charge. This flexibility makes CE an excellent tool for purity assessment and the analysis of ionic species. Research has demonstrated the successful separation of various aminobenzoic acid derivatives and related compounds using CE. nih.govdocumentsdelivered.com

Table 3: Typical Capillary Zone Electrophoresis (CZE) Parameters
ParameterCondition
Capillary Fused-silica (e.g., 50 µm i.d., 50 cm total length)
Background Electrolyte (BGE) 50 mM Phosphate buffer (pH adjusted based on analyte pKa)
Applied Voltage 20-30 kV
Temperature 25 °C
Injection Hydrodynamic (e.g., 50 mbar for 5 seconds)
Detection UV at 214 nm or 280 nm

Spectrophotometric and Fluorometric Assays for the Quantitative Determination of this compound in Research Samples

Spectrophotometric and fluorometric methods provide rapid and straightforward approaches for the quantification of this compound, particularly in samples with a relatively simple matrix.

Spectrophotometry: This technique relies on the principle that the molecule absorbs light in the ultraviolet (UV) region of the electromagnetic spectrum. sielc.com The presence of the substituted benzene (B151609) ring and the carboxylic acid functional group results in a characteristic UV absorbance profile. Quantification is achieved by measuring the absorbance at a specific wavelength (λmax) and relating it to the concentration using a calibration curve according to the Beer-Lambert law. While simple and cost-effective, this method can suffer from a lack of selectivity if other compounds in the sample absorb at the same wavelength.

Fluorometry: Many aminobenzoic acid derivatives exhibit native fluorescence. Ortho-aminobenzoic acid (anthranilic acid), for example, is a well-known fluorophore used as a fluorescent probe. nih.govnih.gov The fluorescence of this compound can be exploited for highly sensitive quantification. The method involves exciting the sample at a specific wavelength and measuring the emitted light at a longer wavelength. Fluorometry is generally more sensitive and selective than spectrophotometry because fewer molecules possess native fluorescence, reducing the likelihood of interference.

Table 4: Spectroscopic Properties and Methods for Aminobenzoic Acids
MethodPrincipleTypical WavelengthAdvantages
UV-Vis Spectrophotometry Measurement of light absorbance by the aromatic system.~270-280 nmSimple, rapid, cost-effective.
Fluorometry Measurement of light emitted after excitation of the fluorophore.Excitation/Emission wavelengths are compound-specific.High sensitivity, high selectivity.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Ultrasensitive Detection and Identification of this compound and its Metabolites in Research Studies

Hyphenated techniques, which couple a separation method with a detection method, provide the highest levels of sensitivity and selectivity for analyzing complex samples.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is arguably the most powerful technique for the quantitative analysis of non-volatile compounds in complex matrices. An HPLC system separates the target analyte from the sample matrix, after which the analyte enters the mass spectrometer. In a tandem MS (or MS/MS) instrument, a specific parent ion corresponding to the analyte is selected, fragmented, and one or more specific product ions are monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is exceptionally selective and sensitive, allowing for quantification at very low concentrations (e.g., pg/mL or ng/mL). LC-MS/MS methods have been successfully developed for the simultaneous quantification of p-aminobenzoic acid and its metabolites in biological fluids like urine. nih.gov

GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry): For analytes that are amenable to GC after derivatization, GC-MS/MS offers similar advantages of high selectivity and sensitivity. springernature.com The use of tandem mass spectrometry significantly reduces chemical noise and matrix effects, leading to improved limits of detection and quantification compared to single-stage GC-MS. This makes it a valuable tool for trace-level analysis in research studies.

Table 5: Illustrative LC-MS/MS Method Parameters for Metabolite Analysis
ParameterCondition
LC System Ultra-High Performance Liquid Chromatography (UHPLC)
Column C18 (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Analysis Triple Quadrupole (QqQ)
Scan Mode Multiple Reaction Monitoring (MRM)
Example Transition [M+H]+ → Product Ion 1, Product Ion 2

Future Directions and Theoretical Perspectives in 2 Amino 5 Butyl Methyl Amino Benzoic Acid Research

Emerging Synthetic Technologies and Their Applicability to the Sustainable Production and Derivatization of 2-Amino-5-[butyl(methyl)amino]benzoic Acid

The traditional synthesis of complex aminobenzoic acid derivatives often relies on multi-step processes that may involve harsh reagents and generate significant waste. The future of producing and derivatizing this compound sustainably hinges on the adoption of emerging synthetic technologies.

Biocatalysis: One of the most promising avenues is the use of biocatalytic methods. Genetically engineered microorganisms could be designed to produce aminobenzoic acid scaffolds from simple carbon sources like glucose through the shikimate pathway. mdpi.com While direct biosynthesis of this compound has not been reported, metabolic engineering strategies could be envisioned to introduce the necessary alkylation and amination steps. This approach offers a green and environmentally friendly alternative to conventional chemical synthesis. mdpi.com

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, scalability, and reaction control. For the synthesis and derivatization of this compound, flow chemistry could enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. This is particularly relevant for reactions that are highly exothermic or involve unstable intermediates.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. This technology could be applied to the derivatization of the this compound core, for instance, in the functionalization of the aromatic ring or the modification of the amino and carboxylic acid groups.

TechnologyPotential Application to this compoundAdvantages
Biocatalysis De novo synthesis from renewable feedstocks.Sustainable, environmentally friendly, reduced waste. mdpi.com
Flow Chemistry Precise control over synthesis and derivatization reactions.Improved safety, scalability, and product purity.
Photoredox Catalysis Mild and selective functionalization of the molecular scaffold.Energy-efficient, access to novel chemical transformations.

Advanced Computational Approaches for Deeper Understanding of this compound Reactivity, Interactions, and Design Principles

Advanced computational methods are indispensable for predicting the properties and behavior of molecules, thereby guiding experimental efforts. For this compound, these approaches can provide profound insights into its electronic structure, reactivity, and potential interactions with biological targets or materials.

Density Functional Theory (DFT): DFT calculations can be employed to understand the electronic properties of this compound, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov This information is crucial for predicting its reactivity in chemical transformations and its potential as an electronic material. DFT can also be used to study the geometries of different conformers and the thermodynamics of reaction pathways. nih.govresearchgate.net

Molecular Docking: To explore the potential of this compound and its derivatives as bioactive molecules, molecular docking simulations can be performed. ufms.brufms.brresearchgate.net By docking these compounds into the active sites of enzymes or receptors, it is possible to predict their binding affinities and modes of interaction. ufms.brufms.brresearchgate.net This in silico screening can identify promising candidates for further experimental investigation in drug discovery. ufms.brufms.br

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be conducted on a series of derivatives of this compound to build predictive models that correlate their structural features with their biological activity. ufms.brufms.br These models can then be used to design new compounds with enhanced potency and selectivity. ufms.brufms.br

Computational MethodApplication to this compoundPredicted Insights
Density Functional Theory (DFT) Calculation of electronic structure and reaction energetics.Reactivity, stability, and spectroscopic properties. nih.govresearchgate.net
Molecular Docking Prediction of binding to biological macromolecules.Potential as an enzyme inhibitor or receptor ligand. ufms.brufms.brresearchgate.net
3D-QSAR Correlation of molecular structure with biological activity.Design principles for novel bioactive derivatives. ufms.brufms.br

Exploration of Novel Interdisciplinary Applications and Research Opportunities for this compound in Material Science, Chemical Biology, and Beyond

The unique substitution pattern of this compound makes it an attractive building block for novel materials and chemical biology tools.

Material Science: The presence of both amino and carboxylic acid groups allows for the incorporation of this molecule into polymers. Similar to other aminobenzoic acids, it could be a monomer for the synthesis of functional conducting polymers. researchgate.netmdpi.com The tertiary amino group could influence the electronic properties of the resulting polymer, making it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors. Furthermore, its derivatives could be explored as components of high-performance aramid fibers, drawing parallels from the use of p-phenylenediamine (B122844) in materials like Kevlar. wikipedia.org

Chemical Biology: Anthranilic acid and its derivatives are known for their fluorescent properties and have been used as fluorescent probes and tags. acadiau.canih.govacs.orgrsc.org The specific substitution on this compound may lead to interesting solvatochromic or fluorescent properties, making it a candidate for developing novel environmental probes or labels for biomolecules. acadiau.ca Its structure could also serve as a scaffold for the development of new classes of bioactive compounds, as aminobenzoic acid derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties. nih.govmdpi.com

FieldPotential Application of this compoundRationale
Material Science Monomer for conducting polymers and high-performance fibers.Difunctional nature and potential for tuning electronic properties. researchgate.netmdpi.comwikipedia.org
Chemical Biology Fluorescent probes for bioimaging and labeling.Anthranilic acid core is a known fluorophore. acadiau.canih.govacs.orgrsc.org
Medicinal Chemistry Scaffold for the design of novel therapeutic agents.Aminobenzoic acid derivatives exhibit diverse biological activities. nih.govmdpi.com

Identification of Remaining Challenges and Promising Avenues for Future Academic Investigation of this compound.

Despite its potential, significant research is required to fully understand and exploit the properties of this compound.

Challenges:

Scalable and Selective Synthesis: Developing a cost-effective and scalable synthesis that selectively installs the butyl(methyl)amino group at the 5-position remains a key challenge.

Limited Experimental Data: There is a scarcity of published experimental data on the physicochemical properties, reactivity, and biological activity of this specific compound.

Structure-Property Relationship: A systematic investigation into how the butyl(methyl)amino group influences the properties of the anthranilic acid scaffold is needed.

Promising Avenues for Future Research:

Systematic Derivatization and Screening: A focused effort to synthesize a library of derivatives of this compound and screen them for various applications, including as pharmaceuticals, fluorescent probes, and polymer precursors, would be highly valuable.

In-depth Photophysical Characterization: A thorough investigation of the fluorescence properties of this molecule and its derivatives in different environments could lead to the development of novel sensors and imaging agents.

Exploration of Polymer Chemistry: The polymerization of this compound and the characterization of the resulting polymers could open up new avenues in materials science.

Computational-Experimental Synergy: A close collaboration between computational chemists and experimentalists will be crucial to guide the design of new derivatives and to rationalize their observed properties.

Q & A

Q. Why might biological activity vary across cell lines or animal models?

  • Investigation : Test compound stability in different cell culture media (e.g., DMEM vs. RPMI). Evaluate species-specific metabolism (e.g., human vs. murine CYP450 isoforms). Use CRISPR-edited cell lines to isolate target pathways .

Methodological Tables

Table 1 : Key Analytical Parameters for Structural Validation

TechniqueParametersReference
HPLCRetention time: 8.2 min (C18, 60:40 ACN/H₂O)
¹H NMR (DMSO-d6)δ 1.2 (t, butyl-CH₂), δ 2.9 (s, N-CH₃)
X-raySpace group P2₁/c, Z = 4

Table 2 : Enantiomer-Specific Bioactivity (Hypothetical Data)

EnantiomerAMPA Receptor IC₅₀ (µM)Metabolic Half-life (h)
(R)-form0.482.1
(S)-form17.05.8

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.